2-Chloro-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-Chloro-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione is an organic compound that belongs to the class of cyclohexadienones This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione can be achieved through several methods. One common approach involves the chlorination of 3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione using chlorine gas or a chlorinating agent such as thionyl chloride. The reaction is typically carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield various hydroquinone derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often employed.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted cyclohexadienones.
Scientific Research Applications
2-Chloro-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of proteins, nucleic acids, and other biomolecules. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its biological activity, contributing to oxidative stress and cellular damage.
Comparison with Similar Compounds
2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.
3-Chloro-5,5-dimethylcyclohex-2-enone: Contains a different substitution pattern, leading to variations in its chemical and physical properties.
Uniqueness: 2-Chloro-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione is unique due to the presence of both a chlorine atom and a hydroxyl group on the cyclohexadienone ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
88207-73-2 |
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Molecular Formula |
C7H5ClO3 |
Molecular Weight |
172.56 g/mol |
IUPAC Name |
2-chloro-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H5ClO3/c1-3-2-4(9)5(8)7(11)6(3)10/h2,11H,1H3 |
InChI Key |
KCIDZLUQIFKRNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)O)Cl |
Origin of Product |
United States |
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